molecular formula C22H15BrFN3O B4162209 6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4162209
M. Wt: 436.3 g/mol
InChI Key: YLLVXAJLCZCYKP-UHFFFAOYSA-N
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Description

6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Properties

IUPAC Name

6-bromo-N-[(2-fluorophenyl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O/c23-16-5-6-20-17(11-16)18(12-21(27-20)14-7-9-25-10-8-14)22(28)26-13-15-3-1-2-4-19(15)24/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLVXAJLCZCYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine and fluorine atoms, along with the quinoline and pyridine rings, contributes to its high reactivity and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
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6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

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